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Introduction
Jatrorrhizine (JAT) is a prominent protoberberine isoquinoline alkaloid found in a variety of

medicinal plants.[1] For centuries, plants containing jatrorrhizine have been utilized in

traditional medicine to treat ailments such as gastrointestinal and inflammatory disorders.[1]

Modern pharmacological research has identified jatrorrhizine as a major bioactive metabolite

responsible for many of these therapeutic effects, spurring further investigation into its clinical

potential.[1]

Natural Sources
Jatrorrhizine is a major bioactive constituent in several well-known medicinal plants, including

those from the Berberis, Coptis, and Phellodendron genera.[1] Key plant sources include

Coptis chinensis (Chinese Goldthread), Phellodendron amurense (Amur Cork Tree), and

Berberis vernae.[1] These plants have a long history of use in traditional Chinese medicine for

their anti-inflammatory, antimicrobial, and antipyretic properties.[1]

Chemical Structure
Jatrorrhizine is a quaternary ammonium isoquinoline alkaloid. Its chemical formula is

C₂₀H₂₀NO₄⁺, and its structure features a tetracyclic protoberberine core with methoxy groups at
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positions 2, 9, and 10, and a hydroxyl group at position 3.[1] This specific arrangement of

functional groups is crucial for its diverse biological activities.

Pharmacological Activities & Mechanisms of Action
Jatrorrhizine exhibits a broad spectrum of pharmacological activities by modulating multiple

signaling pathways and molecular targets. Its therapeutic potential spans oncology,

neuroprotection, inflammation, infectious diseases, and metabolic disorders.

Anticancer Activity
Jatrorrhizine has demonstrated significant anticancer effects across various cancer cell lines by

inhibiting proliferation, inducing apoptosis, arresting the cell cycle, and preventing metastasis.

[2][3]

Mechanisms of Action:

Inhibition of Wnt/β-catenin Signaling: Jatrorrhizine effectively suppresses the Wnt/β-catenin

pathway, a critical signaling cascade in colorectal cancer. It downregulates the expression of

β-catenin while increasing levels of GSK-3β, a key component of the β-catenin destruction

complex.[2][4] This inhibition leads to decreased cancer cell proliferation and metastasis.[2]

[3] In mammary carcinoma, jatrorrhizine's inhibition of the Wnt pathway is mediated by

targeting the Traf2 and Nck interacting serine protein kinase (TNIK).[5]

Induction of Apoptosis: The compound promotes apoptosis (programmed cell death) in

cancer cells. Studies in breast cancer cells show it can increase the expression of pro-

apoptotic proteins like Caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.[6]

Cell Cycle Arrest: In colorectal cancer cells, jatrorrhizine has been shown to arrest the cell

cycle in the S phase, thereby halting cell division and proliferation.[2][3]

Suppression of Epithelial-Mesenchymal Transition (EMT): By modulating the Wnt pathway,

jatrorrhizine can reverse EMT, a process critical for cancer metastasis. It achieves this by

increasing the expression of E-cadherin (an epithelial marker) and decreasing N-cadherin (a

mesenchymal marker).[2][4]

Quantitative Data: In Vitro Anticancer Activity
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Cell Line
Cancer
Type

IC50 Value
(µM)

Exposure
Time (h)

Assay Reference

HCT-116
Colorectal

Carcinoma
6.75 ± 0.29 72 MTT [2][3]

HT-29
Colorectal

Carcinoma
5.29 ± 0.13 72 MTT [2][3]

C8161
Metastatic

Melanoma
47.4 ± 1.6 Not Specified Not Specified [7]

MDA-MB-231
Mammary

Carcinoma
11.08 ± 1.19 Not Specified MTT [5]

MCF-7
Mammary

Carcinoma
17.11 ± 4.54 Not Specified MTT [5]

4T1
Mammary

Carcinoma
22.14 ± 2.87 Not Specified MTT [5]
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Neuroprotective Effects
Jatrorrhizine exhibits potent neuroprotective properties, primarily through its antioxidant and

anti-apoptotic activities, making it a candidate for treating neurodegenerative diseases like

Alzheimer's disease.[8][9][10][11]

Mechanisms of Action:

Antioxidant Activity: It effectively mitigates oxidative stress induced by agents like hydrogen

peroxide (H₂O₂) and amyloid-beta (Aβ) peptides.[9][11] Jatrorrhizine reduces the production

of reactive oxygen species (ROS) and malondialdehyde (MDA) while enhancing the activity

of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione

peroxidase (GSH-Px).[8][9][11]

Anti-apoptotic Activity: Jatrorrhizine protects neurons from apoptosis by modulating key

apoptotic proteins. It attenuates the reduction of the Bcl-2/Bax ratio and inhibits the activation

of caspase-3, a critical executioner enzyme in the apoptotic cascade.[9][10]

Mitochondrial Protection: The compound helps maintain mitochondrial membrane potential

(MMP), preventing mitochondrial dysfunction, which is a key event in neuronal cell death.[8]

[9]

Inhibition of MAPK Pathways: Jatrorrhizine has been shown to inhibit the phosphorylation of

mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are

involved in stress-induced neuronal apoptosis.[8]

Quantitative Data: Effective Neuroprotective Concentrations
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Model System Insult
Effective
Concentration
Range (µM)

Key Outcomes Reference

Rat Cortical

Neurons
H₂O₂ (50 µM) 5 - 20

Increased

viability, reduced

ROS, inhibited

caspase-3

activation

[9][10]

Rat Cortical

Neurons
Aβ₂₅₋₃₅ (25 µM) 1 - 10

Attenuated

neurotoxicity,

reduced ROS,

suppressed

caspase-3

[11]

PC12 Cells H₂O₂ (200 µM) 0.01 - 10

Increased

viability, elevated

SOD activity,

scavenged ROS

[12]

HT22

Hippocampal

Neurons

Okadaic Acid (80

nM)
Pre-incubation

Attenuated

cytotoxicity,

inhibited MAPK

pathways

[8][13]
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Anti-inflammatory Activity
Jatrorrhizine demonstrates potent anti-inflammatory effects by inhibiting key inflammatory

pathways, making it a potential therapeutic for conditions like Helicobacter pylori-induced

gastritis.[14][15]

Mechanisms of Action:

Inhibition of NF-κB Signaling: Jatrorrhizine suppresses the activation of the NF-κB pathway,

a central regulator of inflammation. It achieves this by inhibiting the phosphorylation of the

p65 subunit of NF-κB.[16][17]

Suppression of NLRP3 Inflammasome: The compound restrains the activation of the NLRP3

inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory

cytokines IL-1β and IL-18.[14][15][16] By inhibiting this pathway, jatrorrhizine reduces the

secretion of these potent inflammatory mediators.[17]
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Antimicrobial Activity
While jatrorrhizine's direct antibacterial activity can be modest, its primary strength lies in its

ability to act as a resistance-modifying agent, particularly against multidrug-resistant bacteria

like methicillin-resistant Staphylococcus aureus (MRSA).[18][19]

Mechanisms of Action:

Efflux Pump Inhibition: Jatrorrhizine significantly inhibits bacterial drug efflux pumps, such as

the NorA pump in S. aureus.[19] By blocking these pumps, it prevents the bacteria from

expelling antibiotics, thereby restoring the efficacy of drugs like norfloxacin.[18]

Synergistic Effects: When combined with conventional antibiotics, jatrorrhizine demonstrates

a synergistic effect, significantly lowering the minimum inhibitory concentration (MIC) of the

antibiotic required to inhibit bacterial growth.[18]

Quantitative Data: Antimicrobial Activity

Organism
Compound(
s)

MIC (mg/L) FICI Key Finding Reference

MRSA

SA1199B

Jatrorrhizine

alone
64 -

Weak

antibacterial

activity

[18][19]

MRSA

SA1199B

Norfloxacin

alone
64 -

Resistance

observed
[18]

MRSA

SA1199B

JAT +

Norfloxacin
N/A 0.375

Synergistic

effect
[18]

Fractional

Inhibitory

Concentratio

n Index (FICI)

≤ 0.5

indicates

synergy.
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Cardioprotective Effects
Jatrorrhizine has shown considerable potential in protecting the heart from injury, particularly in

the context of myocardial infarction (MI).[20][21]

Mechanisms of Action:

Anti-apoptotic and Anti-fibrotic Pathways: In a mouse model of MI, jatrorrhizine treatment

significantly reduced cardiomyocyte apoptosis and cardiac fibrosis.[20][21][22] This was

achieved through the simultaneous inhibition of two key signaling pathways:

p53 Pathway: It downregulates the expression of the tumor suppressor protein p53 and

the pro-apoptotic protein Bax, while reversing the MI-induced decrease in the anti-

apoptotic protein Bcl-2.[20][21]

TGF-β1/Smad2/3 Pathway: It inhibits this major pro-fibrotic pathway by downregulating the

expression of TGF-β1 and its downstream effectors, Smad2/3. This leads to a reduction in

collagen I and collagen III deposition in the myocardium.[20][21][22][23]
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Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the

evaluation of jatrorrhizine's biological activities.

In Vitro Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that

reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT), into insoluble purple formazan crystals.[24] The amount of formazan

produced is directly proportional to the number of viable cells.

Protocol Outline:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.[25]

Compound Treatment: Treat the cells with serial dilutions of jatrorrhizine (or other test

compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][25]

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for

3-4 hours at 37°C, allowing formazan crystals to form.[26]

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the

formazan crystals.[24]

Absorbance Reading: Measure the absorbance of the solution using a microplate

spectrophotometer, typically at a wavelength of 570 nm. The IC50 value is then calculated

from the dose-response curve.

Western blotting is a technique used to detect and quantify specific proteins in a sample. It was

used to measure the levels of proteins in key signaling pathways modulated by jatrorrhizine,

such as p53, Bax, Bcl-2, β-catenin, and caspases.[20][21][27][28]
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Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid

support membrane, and then probed with specific antibodies to visualize the protein of

interest.

Protocol Outline:

Protein Extraction: Lyse treated and untreated cells or tissues with a suitable lysis buffer to

extract total protein.

Quantification: Determine protein concentration using a standard method (e.g., BCA

assay).

Electrophoresis: Separate equal amounts of protein (e.g., 50 µg) by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking & Probing: Block the membrane to prevent non-specific antibody binding, then

incubate with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bax).[27]

[28]

Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody. Detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and imaging system. A loading control like β-actin is

used to normalize the data.[27]

In Vivo Models
Cell line-derived xenograft (CDX) models are a standard preclinical tool to evaluate the in vivo

efficacy of anticancer compounds.[29][30]

Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID

mice), where they form tumors that can be monitored and treated.[30][31]

Protocol Outline:
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-

116) into the flank of immunodeficient mice.[2][3]

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization & Treatment: Randomize mice into control and treatment groups.

Administer jatrorrhizine (e.g., via intraperitoneal injection or oral gavage) and a vehicle

control daily or on a set schedule.[2]

Monitoring: Measure tumor volume with calipers and monitor mouse body weight regularly

throughout the study.

Endpoint Analysis: At the end of the study, excise tumors for weight measurement and

further analysis (e.g., histology, Western blot) to assess target engagement and

therapeutic effect.[2][3]

This model is used to study the pathophysiology of MI and to evaluate the efficacy of

cardioprotective agents.[20][21]

Principle: Surgical ligation of a major coronary artery in an animal (typically a mouse or rat)

induces ischemia and infarction, mimicking a heart attack in humans.[20][23]

Protocol Outline:

Anesthesia and Ventilation: Anesthetize the mouse and connect it to a ventilator.

Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior

descending (LAD) coronary artery with a suture to induce ischemia.[20][21] A sham

operation (suture passed but not tied) is performed on control animals.

Treatment: Administer jatrorrhizine (e.g., low and high doses) or a vehicle control to the

mice daily, starting shortly after the surgery, for a specified period (e.g., two weeks).[20]

[23]

Functional Assessment: Before the endpoint, assess cardiac function using non-invasive

methods like echocardiography to measure parameters such as left ventricular ejection

fraction (LVEF).[20][21]
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Histopathological Analysis: At the endpoint, harvest the hearts and perform histological

staining (e.g., H&E, Masson's trichrome) to assess infarct size, inflammatory cell

infiltration, and fibrosis.[20][23]

Conclusion and Future Perspectives
Jatrorrhizine is a versatile natural alkaloid with a remarkable range of biological activities and

significant therapeutic potential. Its ability to modulate multiple critical signaling pathways,

including Wnt/β-catenin, NF-κB, p53, and TGF-β1/Smad, underscores its relevance in

oncology, neurodegenerative disorders, and cardiovascular diseases. Its role as a resistance-

modifying agent in infectious diseases further broadens its clinical applicability.

Despite these promising findings, challenges remain, particularly concerning its poor oral

bioavailability. Future research should focus on the development of novel drug delivery systems

(e.g., nanoparticles, liposomes) to enhance its pharmacokinetic profile. Furthermore, large-

scale, well-controlled clinical trials are necessary to validate the preclinical efficacy and safety

of jatrorrhizine in human populations. The synthesis of novel jatrorrhizine derivatives could also

yield compounds with improved potency and specificity, paving the way for the development of

next-generation therapeutics based on this powerful natural scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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